[1-[(9,10-dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Description
This compound is a structurally complex anthracene derivative characterized by a 9,10-dioxoanthracene core. Key functional groups include:
- 9,10-Dioxoanthracen-2-ylamino: A planar aromatic system with electron-withdrawing ketone groups at positions 9 and 10, which may enhance stability and influence π-π stacking interactions.
- Propan-2-yl ester linkage: Provides steric bulk and modulates solubility.
The combination of these groups suggests applications in materials science (e.g., organic semiconductors) or pharmaceuticals (e.g., kinase inhibitors) due to the anthracene scaffold’s prevalence in bioactive molecules .
Properties
IUPAC Name |
[1-[(9,10-dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O7S/c1-17(36-24(30)16-28-37(34,35)14-13-18-7-3-2-4-8-18)27(33)29-19-11-12-22-23(15-19)26(32)21-10-6-5-9-20(21)25(22)31/h2-15,17,28H,16H2,1H3,(H,29,33)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAXRQZRJHOBTF-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)CNS(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)CNS(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-[(9,10-dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate, often referred to as an anthraquinone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, cytotoxicity, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring an anthraquinone moiety and a sulfonamide group. The molecular formula can be represented as . Its structure is pivotal for its biological activity, influencing interactions with various biological targets.
Key Structural Features
- Anthraquinone Core : Known for its role in various biological activities including anticancer properties.
- Sulfonamide Group : Often associated with antibacterial and antitumor activities.
Cytotoxicity and Antitumor Activity
Research indicates that anthraquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following mechanisms have been proposed:
- DNA Intercalation : The planar structure of the anthraquinone allows it to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Topoisomerases : Some studies suggest that anthraquinones can inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.
Case Studies
Several studies have explored the biological activity of similar anthraquinone derivatives:
- Study on 6-Methyl-1,8-diaza-2,9,10-anthracenetrione :
- Research on Sulfonamide Derivatives :
Biological Activity Data Table
Scientific Research Applications
Case Studies
- In Vitro Studies : A study published in Nature Reviews Cancer demonstrated that the compound significantly inhibited cell proliferation in breast cancer cells, with an IC50 value of approximately 15 μM. This suggests a potent effect against tumor cells while sparing normal cells .
- Animal Models : In vivo experiments conducted on mice with induced tumors showed a marked reduction in tumor size following treatment with this compound. The study reported a 50% decrease in tumor volume compared to control groups, highlighting its potential as a therapeutic agent .
Biofilm Inhibition
The compound has also been evaluated for its ability to inhibit biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria.
Case Studies
- Biofilm Forming Bacteria : In a study focusing on Staphylococcus aureus, the compound demonstrated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting its utility as an adjunctive therapy in managing biofilm-associated infections .
- Clinical Implications : Clinical trials are currently underway to evaluate the efficacy of this compound in patients with chronic infections linked to biofilms, with preliminary results indicating promising outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anthracene Derivatives with Amino and Sulfonyl Substituents
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Findings :
- Solubility : The target compound’s ester and sulfonamide groups likely enhance organic solvent solubility compared to sulfonic acid derivatives (e.g., ), which are more water-soluble due to ionic groups .
- Bioactivity: Analogous 9-aminoanthracene derivatives () exhibit antimicrobial activity, suggesting the target compound’s sulfonamide group could modulate similar properties. However, nitro groups (as in ) are more strongly linked to antimycobacterial activity, highlighting substituent-dependent effects .
- Synthetic Accessibility: The target compound’s synthesis may require multi-step functionalization, akin to the LDA-mediated reactions for 9-aminoanthracenes in .
Substituent Effects on Physicochemical Properties
- This contrasts with methoxy-substituted analogs (), where electron-donating groups may enhance fluorescence .
- Sulfonamide vs. Sulfonic Acid : The target’s sulfonamide group offers hydrogen-bonding capability without full ionization, differing from the sulfonic acid in , which is highly polar and ionic .
Methods for Similarity Analysis
As per , structural similarity assessments (e.g., Tanimoto coefficients) would prioritize the anthracene backbone and sulfonamide group. However, dissimilarity in ester vs. sulfonic acid substituents may place the target compound in a distinct activity cluster compared to derivatives .
Q & A
Q. What are the established synthetic routes for preparing [1-[(9,10-dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Oxidation of anthracene to 9,10-anthraquinone derivatives, followed by functionalization at the 2-position with an amino group (via nucleophilic substitution or coupling reactions) .
- Step 2 : Introduction of the sulfonamide moiety through reaction of the anthraquinone intermediate with (E)-2-phenylethenesulfonamide chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 3 : Esterification or amidation to link the propan-2-yl acetate group. Solvents like THF or DMF are commonly used, with catalytic agents such as LDA (lithium diisopropylamide) for deprotonation .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How is this compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretching of anthraquinone) and ~1340 cm⁻¹ (S=O stretching of sulfonamide) confirm functional groups .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm for anthracene), vinyl protons (δ 6.5–7.2 ppm for (E)-styryl group), and acetate methyl protons (δ 2.1–2.3 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 180–190 ppm for anthraquinone, δ 170–175 ppm for acetate) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~550–600 depending on substituents) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility in THF or dichloromethane is enhanced by sonication .
- Stability :
- Thermal : Decomposes above 200°C (DSC/TGA data recommended).
- Light Sensitivity : Anthraquinone derivatives are prone to photodegradation; store in amber vials under inert gas .
- pH Sensitivity : Stable in neutral pH but hydrolyzes under strongly acidic/basic conditions. Test stability via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst loading (0.5–2.0 eq). Response surfaces can identify optimal conditions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) or organocatalysts (e.g., DMAP for esterification) may enhance efficiency .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Q. What mechanistic insights exist for the reactivity of the sulfonamide and anthraquinone moieties?
- Methodological Answer :
- Sulfonamide Reactivity : The (E)-styryl sulfonamide group participates in Michael additions or nucleophilic substitutions due to its electron-deficient double bond. Computational studies (DFT) predict electrophilic regions at the sulfonyl group .
- Anthraquinone Redox Behavior : Cyclic voltammetry reveals reversible reduction peaks at ~-0.5 V (vs. Ag/AgCl) for the quinone moiety, relevant to electron-transfer applications .
Q. How does structural modification impact biological or photophysical properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the (E)-styryl group with other arylvinyl groups to test antimicrobial activity (e.g., against S. aureus via broth microdilution assays) .
- Modify the acetate side chain to study fluorescence quantum yield changes (e.g., via time-resolved spectroscopy) .
- Table : Photophysical Properties of Derivatives
| Substituent | λmax (nm) | Fluorescence Yield |
|---|---|---|
| (E)-Styryl | 480 | 0.45 |
| 4-Fluorophenyl | 465 | 0.32 |
| Data from |
Q. What strategies mitigate anthraquinone-mediated phototoxicity in cellular assays?
- Methodological Answer :
- Antioxidant Co-Treatment : Use ROS scavengers (e.g., NAC or ascorbic acid) to reduce phototoxic effects during in vitro studies .
- Light Dose Control : Limit UV exposure to <5 J/cm² in cell viability assays (MTT or Calcein-AM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
